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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanenitrile

CAS No.: 46125-42-2

Cat. No.: B1360037

Get Quote

Executive Summary
3-(4-Chlorophenoxy)propanenitrile (CAS: 46125-42-2) acts as a critical

synthone in organic synthesis, bridging phenolic precursors to complex aliphatic nitriles.
Characterized by its cyanoethyl moiety, it serves as a masked carboxylic acid or amine
equivalent, offering a robust pathway for introducing 3-carbon linkers into pharmaceutical
scaffolds.[1] Its stability and predictable reactivity via Michael addition make it a staple in the
synthesis of chromanones, agrochemicals, and potential muscle relaxant analogs.[1]

Molecular Architecture & Identification
This compound belongs to the class of phenoxyalkylnitriles, featuring a para-chlorinated

aromatic ring linked via an ether bond to a propionitrile chain.[1]
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Identifier Value

IUPAC Name 3-(4-Chlorophenoxy)propanenitrile

Common Name -(p-Chlorophenoxy)propionitrile

CAS Registry Number

46125-42-2 (Note: CAS 32450-38-3 is

occasionally misattributed in secondary

literature)

Molecular Formula

Molecular Weight 181.62 g/mol

SMILES Clc1ccc(OCCC#N)cc1

InChI Key VXQTYNBQJWQYQJ-UHFFFAOYSA-N

Thermodynamic & Physical Constants
The following data aggregates experimental values and high-confidence predictive models

suitable for process engineering.
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Property Value / Range Condition / Method

Physical State Crystalline Solid
Standard Temperature &

Pressure (STP)

Appearance Off-white to white needles
Recrystallized from

EtOH/Water

Melting Point 46 – 49 °C Experimental (Lit.) [1]

Boiling Point 125 – 128 °C
@ 0.2 Torr (Vacuum

Distillation)

Density g/cm³
Predicted (Advanced

Chemistry Development)

LogP (Octanol/Water) ~2.35
Lipophilic; low aqueous

solubility

Flash Point >110 °C Closed Cup (Estimated)

Synthesis & Reaction Pathways
The industrial and laboratory standard for synthesizing 3-(4-Chlorophenoxy)propanenitrile is

the Cyanoethylation of 4-chlorophenol via a base-catalyzed Michael Addition.

Mechanistic Pathway (Michael Addition)
The reaction proceeds through the nucleophilic attack of the phenoxide ion (generated in situ)

on the

-carbon of acrylonitrile.[1] The electron-withdrawing nitrile group activates the alkene,
facilitating the addition.[1]
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Figure 1: Base-catalyzed Michael addition mechanism for the synthesis of 3-(4-
Chlorophenoxy)propanenitrile.

Experimental Protocol
Objective: Synthesis of 3-(4-Chlorophenoxy)propanenitrile (10 mmol scale).

Reagent Prep: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-

chlorophenol (1.28 g, 10 mmol) in Acrylonitrile (2.65 g, 50 mmol). Note: Acrylonitrile is used

in excess to drive the equilibrium and acts as the solvent.[1]

Catalysis: Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 mL)

dropwise.

Why Triton B? It is a lipophilic phase-transfer catalyst that effectively solubilizes the

phenoxide anion in the organic phase, enhancing reaction kinetics compared to inorganic

bases like NaOH.[1]

Reflux: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours. Monitor via TLC (Mobile

phase: Hexane/EtOAc 4:1).

Workup:

Cool to room temperature.[1]

Evaporate excess acrylonitrile under reduced pressure (Rotavap).

Dissolve residue in Dichloromethane (DCM) and wash with 1M NaOH (2 x 15 mL) to

remove unreacted phenol. Crucial Step: Unreacted phenol is the primary impurity.[1]

Wash with brine, dry over anhydrous

, and concentrate.[1]

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Spectroscopic Characterization
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Validation of the structure relies on identifying the distinct nitrile handle and the ether linkage.[1]

Method Characteristic Signal Assignment / Interpretation

IR (ATR)
C≡N Stretch (Sharp,

diagnostic)

C–O–C Stretch (Aryl alkyl

ether)

H NMR ppm (m, 4H)

Aromatic protons (AA'BB'

system characteristic of para-

substitution)

(400 MHz,

)

ppm (t,

Hz, 2H)
(Deshielded by oxygen)

ppm (t,

Hz, 2H)
(Adjacent to nitrile)

MS (EI) Molecular ion peak

Loss of

fragment (Tropylium-like

rearrangement)

Applications in Drug Discovery
The compound serves as a versatile "masked" functional group.[1] The nitrile moiety is robust

during many transformations but can be selectively activated.[1]
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Figure 2: Divergent synthetic utility of the nitrile core in pharmaceutical intermediate synthesis.

Hydrolysis to Carboxylic Acids: Acidic hydrolysis (HCl) yields 3-(4-chlorophenoxy)propanoic

acid, a precursor for herbicide analogs (related to 2,4-D) and chromanones.[1]

Reduction to Amines: Catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH4)

reduction yields the primary amine, used in synthesizing CNS-active agents.[1]

Heterocycle Formation: Cyclization of the hydrolyzed acid derivative using Polyphosphoric

Acid (PPA) yields 6-chloro-4-chromanone, a scaffold in flavonoid research.

Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin (Oral), Irritant.[1]

Nitrile Hazards: Although less volatile than acetonitrile, the compound can metabolize to

release cyanide ions in vivo.[1] Treat ingestion as a cyanide exposure risk.

Handling: Use only in a fume hood. Wear nitrile gloves (double-gloving recommended) and

safety goggles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1360037/docs?utm_src=pdf-body-img#technical-monograph-physicochemical-profiling-of-3-4-chlorophenoxy-propanenitrile
https://patents.google.com/patent/CN112939810B/en
https://patents.google.com/patent/CN112939810B/en
https://patents.google.com/patent/CN112939810B/en
https://patents.google.com/patent/CN112939810B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spill Protocol: Isolate the area.[1] Absorb with inert material (vermiculite). Do not flush into

drains; nitriles are toxic to aquatic life.[1]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidative

degradation or hydrolysis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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